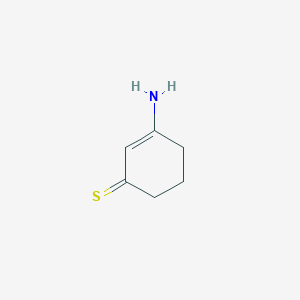

3-Aminocyclohex-2-ene-1-thione

Description

Structure

3D Structure

Properties

CAS No. |

106055-09-8 |

|---|---|

Molecular Formula |

C6H9NS |

Molecular Weight |

127.21 g/mol |

IUPAC Name |

3-aminocyclohex-2-ene-1-thione |

InChI |

InChI=1S/C6H9NS/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 |

InChI Key |

RNEBOUHJCYXQRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=S)C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminocyclohex 2 Ene 1 Thione and Its Derivatives

Direct Synthetic Approaches

Direct methods for synthesizing the 3-aminocyclohex-2-ene-1-thione core structure often involve the formation of the six-membered ring and the introduction of the thione functionality in a concerted or sequential manner.

Cyclization Reactions Utilizing Carbon Disulfide and Amines

One direct approach involves the reaction of primary amines with carbon disulfide. researchgate.net This reaction initially forms a dithiocarbamic acid intermediate. researchgate.net This intermediate can then undergo further reactions, such as nucleophilic attack on a suitable electrophile, to facilitate ring closure. researchgate.net For instance, a three-component reaction between a primary amine, carbon disulfide, and bromoacetophenone can yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. researchgate.net This process involves the initial formation of carbamodithioic acid, which then attacks the bromoacetophenone, followed by intramolecular cyclization. researchgate.net

Another relevant strategy is the reaction of N-propargylamines with carbon disulfide, which leads to the formation of 5-methylenethiazolidine-2-thiones. beilstein-journals.org This reaction can be carried out in refluxing ethanol (B145695) or in the presence of a base like sodium hydroxide (B78521) at room temperature. beilstein-journals.org The resulting methylene (B1212753) compounds can be isomerized to the corresponding thiazole-2-thiones using concentrated sulfuric acid. beilstein-journals.org

Multicomponent Reactions Incorporating Thiocarbonyl Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. organic-chemistry.org Several MCRs are instrumental in synthesizing heterocyclic compounds containing a thiocarbonyl group.

The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes. wiley.comresearchgate.netorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgd-nb.info While not directly producing this compound, the principles of the Gewald reaction, particularly the incorporation of sulfur, are relevant to the synthesis of sulfur-containing heterocycles. wiley.comresearchgate.net Variations of the Gewald reaction exist, including a one-pot method that uses readily available starting materials. wiley.com

Another relevant MCR is the Asinger reaction, which produces thiazolines from a ketone, sulfur, and ammonia (B1221849) in a one-pot process. researchgate.net This reaction highlights the ability of MCRs to construct heterocyclic rings with simultaneous incorporation of sulfur and nitrogen atoms. researchgate.net

More directly related to thiocarbonyl compounds, MCRs involving carbon disulfide have been developed. For example, the reaction of carbon disulfide, amines, and sulfoxonium ylides in water can lead to β-keto dithiocarbamates, thiazolidine-2-thiones, and thiazole-2-thiones. acs.org Additionally, a three-component reaction of chalcones, nitrobenzene, and carbon disulfide has been developed for the synthesis of thiazole-2-thiones. wiley.com

| Multicomponent Reaction | Reactants | Product Type |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | 2-Aminothiophenes |

| Asinger Reaction | Ketone, Sulfur, Ammonia | Thiazolines |

| CS2/Amine/Ylide Reaction | Carbon Disulfide, Amine, Sulfoxonium Ylide | β-Keto Dithiocarbamates, Thiazolidine/Thiazole-2-thiones |

| Chalcone/Nitrobenzene/CS2 | Chalcone, Nitrobenzene, Carbon Disulfide | Thiazole-2-thiones |

Derivatization Strategies from Related Cyclic Enaminone Precursors

An alternative to direct synthesis is the modification of pre-existing cyclic structures, particularly the ketone analog, 3-aminocyclohex-2-en-1-one.

Conversion of 3-Aminocyclohex-2-en-1-one (Ketone Analogue) to Thione

The conversion of a ketone to a thione is a common transformation in organic synthesis. While specific high-yield methods for the thionation of 3-aminocyclohex-2-en-1-one are not extensively detailed in the provided search results, general thionating agents like Lawesson's reagent or phosphorus pentasulfide are often employed for such conversions. The presence of the enamine functionality might influence the reactivity and require specific reaction conditions to achieve chemoselectivity. Research on the reaction of 3-aminocyclohex-2-en-1-ones with various reagents demonstrates their utility as versatile synthons. For example, they react with arylidenemalononitriles and can be used to synthesize pyrazole (B372694) derivatives. researchgate.netmdpi.com

Ring Annulation and Fusion Reactions

Ring annulation reactions are powerful tools for constructing polycyclic systems. wikipedia.org The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. pressbooks.pubwikipedia.orgyoutube.com This method is particularly useful for creating fused ring systems and has been applied in the synthesis of steroids. pressbooks.pubwikipedia.org While the classic Robinson annulation yields a cyclohexenone, modifications of this strategy could potentially be adapted for the synthesis of more complex heterocyclic systems.

Derivatives of 3-aminocyclohex-2-en-1-one can serve as precursors for fused heterocyclic systems. For instance, thieno[2,3-b]quinolines can be synthesized through various methods, including the reaction of 3-formyl-2-mercaptoquinolines with α-halo ketones or esters under microwave irradiation. tandfonline.com Another approach involves the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org Furthermore, Rh(III)-catalyzed C-H activation of thieno[2,3-b]quinoline-2-carboxylic acid with internal alkynes can lead to tetracyclic lactones. mdpi.com The synthesis of quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives has also been reported starting from thieno[2,3-b]quinoline precursors. tandfonline.com

| Starting Material | Reagents | Product | Reaction Type |

| 3-Formyl-2-mercaptoquinolines | α-Halo ketones/esters, K2CO3, Microwave | Thieno[2,3-b]quinolines | Cyclocondensation |

| 3-Alkynyl-2-(methylthio)quinolines | Iodine | Thieno[2,3-b]quinolines | Iodocyclization |

| Thieno[2,3-b]quinoline-2-carboxylic acid | Internal alkynes, Rh(III) catalyst | Tetracyclic lactones | C-H Activation/Cycloaddition |

| Thieno[2,3-b]quinoline derivative | Formic acid, formamide, etc. | Quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidines | Cyclization |

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules. In the context of this compound and its derivatives, this involves controlling which functional groups react and where new bonds are formed.

For instance, in multicomponent reactions, the choice of catalyst and reaction conditions can significantly influence the outcome. L-proline has been shown to be an effective catalyst for the Gewald reaction, promoting high yields under mild conditions. organic-chemistry.org The regioselectivity of reactions involving unsymmetrical precursors is also a key consideration. In the synthesis of thieno[2,3-b]quinolines via iodocyclization, the reaction proceeds with high regioselectivity. rsc.org

Furthermore, in derivatization reactions, protecting groups may be necessary to prevent unwanted side reactions. The selective functionalization of different positions on the heterocyclic core is another challenge that requires careful planning of the synthetic route and choice of reagents. The development of catalytic systems that can achieve high chemo- and regioselectivity is an ongoing area of research in organic synthesis. frontiersin.org

Asymmetric and Stereoselective Synthesis of Chiral Analogues

The development of synthetic methodologies to access enantiomerically pure or enriched analogues of this compound is a specialized area of research. While direct asymmetric synthesis of the thione derivatives is not extensively documented, significant progress has been made in the stereoselective synthesis of the corresponding oxygen analogues, chiral cyclic β-enaminones. These compounds are crucial precursors that can potentially be converted to their thione counterparts. The primary strategies for inducing chirality in these cyclic scaffolds involve catalytic asymmetric desymmetrization and the use of chiral auxiliaries.

A prominent and recent advancement in this field is the catalytic enantioselective synthesis of cyclic β-enaminones through the desymmetrization of prochiral meso-1,3-diones. wiley.comwiley.com This approach utilizes a chiral phosphoric acid to catalyze an imine condensation reaction, effectively creating a remote stereocenter at the β-position relative to the nitrogen atom.

The reaction between various meso-1,3-cyclohexanediones and anilines in the presence of a chiral phosphoric acid catalyst provides access to a range of chiral 3-aminocyclohex-2-en-1-one derivatives with high yields and excellent enantioselectivities. wiley.com The process is operationally simple and proceeds under mild conditions, making it a highly efficient route to these valuable chiral building blocks. wiley.com The versatility of the resulting enantioenriched β-enaminones is demonstrated by their potential for further derivatization into diverse carbo- and heterocyclic structures. wiley.com

Detailed findings from this research are summarized in the table below, showcasing the scope of the transformation with different substituted 1,3-diones and aniline (B41778) derivatives.

Other established strategies for the stereocontrolled synthesis of cyclic enaminones include the use of chiral substrates, such as chiral auxiliaries or precursors derived from amino acids. rsc.org For instance, chiral amines can be condensed with diketones, where the chirality of the amine directs the formation of a specific enantiomer of the product. One such method involves the use of C₂-symmetric amines like (+)-trans-diphenylpyrrolidine to prepare chiral 1-amino-3-siloxy-1,3-butadienes. acs.org These dienes can then undergo asymmetric Diels-Alder reactions to form substituted cyclohexenones with high enantiomeric excess. acs.org While this provides the cyclohexenone core, subsequent introduction of the enamine functionality would be required.

Furthermore, asymmetric hydrogenation of related cyclic β-(acylamino)acrylates using ruthenium catalysts with chiral ligands has proven to be an effective method for producing chiral cyclic β-amino acid derivatives with excellent enantioselectivity (up to >99% ee). researchgate.net

The conversion of the resulting chiral 3-aminocyclohex-2-en-1-one analogues into the desired this compound derivatives would typically involve a subsequent thionation step. This transformation is commonly achieved using reagents like Lawesson's reagent or P₄S₁₀. This final step would provide access to the target chiral thiones, leveraging the well-established asymmetric methods developed for their oxygen counterparts.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Aminocyclohex-2-ene-1-thione by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons within the molecule. The chemical shifts are influenced by the neighboring functional groups. For instance, in related enaminothione structures, a broad signal observed in the region of 15.70-16.01 ppm is attributed to the S…H-N proton, indicating a strong intramolecular hydrogen bond. researchgate.net The protons on the cyclohexene (B86901) ring will exhibit characteristic signals. The methylene (B1212753) protons in the 3- and 4-positions of similar cyclic systems often show a broad, singlet-like absorption. researchgate.net Theoretical calculations on related molecules have shown that aromatic protons can appear in the region of 5.5 – 7.2 ppm. als-journal.com

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~5.5 - 6.0 | Singlet |

| NH₂ | ~7.0 - 8.0 | Broad Singlet |

| H-4 (CH₂) | ~2.2 - 2.5 | Triplet |

| H-5 (CH₂) | ~1.8 - 2.1 | Multiplet |

| H-6 (CH₂) | ~2.5 - 2.8 | Triplet |

Note: This table is illustrative and based on general principles and data from related structures. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. For the analogous compound, 3-amino-2-cyclohexen-1-one, characteristic peaks are observed that help in its identification. chemicalbook.com In enaminothione systems, the C=S carbon typically appears at a downfield chemical shift. The carbons of the cyclohexene ring will have distinct signals based on their proximity to the amino and thione groups. For example, in a related dimethyl derivative, the C-3 and C-4 carbons were assigned at δc 106.2 and 162.7 ppm, respectively, while the C-7 (C=S) was at δc 165.4 ppm. researchgate.net

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (C-1) | ~190 - 200 |

| C=C (C-2) | ~100 - 110 |

| C-NH₂ (C-3) | ~150 - 160 |

| CH₂ (C-4) | ~30 - 40 |

| CH₂ (C-5) | ~20 - 30 |

| CH₂ (C-6) | ~40 - 50 |

Note: This table is illustrative and based on general principles and data from related structures. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the cyclohexene ring, such as between H-4 and H-5, and H-5 and H-6, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the signal for the C-4 carbon would show a cross-peak with the H-4 protons. researchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

DEPT (Distortionless Enhancement by Polarization Transfer) : While HSQC is often more sensitive, DEPT experiments can also be used to differentiate between CH, CH₂, and CH₃ carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. In related enaminothiones, a very weak, broad absorption in the region of 2700 cm⁻¹ is attributed to the hydrogen-bonded stretching vibration of the N-H group. researchgate.net A strong absorption between 1050-1200 cm⁻¹ is typically assigned to the C=S stretching vibration. researchgate.net The N-H bending vibrations and C=C stretching vibrations would also be present.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching (H-bonded) | ~3300 - 3500 (broad) |

| C-H (alkene) | Stretching | ~3000 - 3100 |

| C-H (alkane) | Stretching | ~2850 - 2960 |

| C=C | Stretching | ~1600 - 1650 |

| N-H | Bending | ~1550 - 1640 |

| C=S | Stretching | ~1050 - 1250 |

Note: This table is illustrative and based on general principles and data from related structures. Actual wavenumbers can vary.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FTIR. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum. DFT calculations on similar thione-containing molecules have been used to predict and assign Raman active modes. researchgate.net The symmetric vibrations and vibrations of non-polar bonds tend to be more intense in Raman spectra compared to FTIR. Therefore, the C=C and C-C stretching vibrations of the cyclohexene ring would be clearly observable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

This section would have detailed the mass-to-charge ratio (m/z) of the molecular ion peak of this compound, confirming its molecular weight. An analysis of the fragmentation pattern would have provided insights into the molecule's structure. Typically, for a compound with this structure, one might expect characteristic fragmentation patterns such as the loss of small molecules like hydrogen sulfide (B99878) (H₂S) or ammonia (B1221849) (NH₃), and cleavage of the cyclohexene ring. This analysis is crucial for confirming the compound's identity and structural integrity. Without access to an experimental mass spectrum, a data table of fragments and their relative abundances cannot be created.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, this analysis would reveal the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote electrons to higher energy orbitals. The conjugated enaminothione system is expected to exhibit characteristic π→π* and n→π* transitions. A data table would have been generated to list the λmax values and their corresponding molar absorptivity coefficients (ε), providing quantitative information about the electronic structure of the compound. While theoretical studies and experimental data for similar chromophores exist als-journal.comresearchgate.net, specific experimental spectra for this compound are not available in the reviewed literature.

Due to the lack of specific, verifiable data for this compound, the generation of a scientifically accurate article that adheres to the user's strict outline and content requirements is not possible at this time.

Theoretical and Computational Investigations of 3 Aminocyclohex 2 Ene 1 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. nih.gov DFT methods are used to determine optimized geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For 3-Aminocyclohex-2-ene-1-thione, this process would identify the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The key structural feature of enaminothiones is the conjugated N-C=C-C=S system, which favors planarity to maximize π-electron delocalization. A significant feature in such systems is the formation of a strong intramolecular hydrogen bond between the amino (N-H) group and the thiocarbonyl (C=S) group, forming a stable six-membered ring. DFT calculations on analogous enaminothiones, performed at levels like ωB97XD/6-311G++(d,p), confirm that this hydrogen-bonded, quasi-planar conformation is the most stable equilibrium structure. sujps.com The optimization process ensures that the calculated structure is at a true energy minimum, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Enaminothione System (Analogous to this compound) Data modeled after findings for similar enaminothione structures. sujps.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.675 | C-C=S | 124.5 |

| C-N | 1.340 | C-C-N | 122.0 |

| C=C | 1.380 | H-N-C | 120.0 |

| N-H | 1.020 | C=C-C | 121.5 |

| S···H (H-Bond) | 1.890 |

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This computational analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov The results are crucial for interpreting experimental spectra and confirming that the optimized structure is a true minimum.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. nih.gov For this compound, key vibrational modes would include the N-H stretch, C=S stretch, and C=C stretch. The strong intramolecular hydrogen bond significantly affects the N-H stretching frequency, typically causing a redshift (a shift to lower wavenumber) and broadening of the corresponding spectral band compared to a free N-H group. researchgate.net

Table 2: Calculated Vibrational Frequencies and PED Assignments for Key Modes in an Enaminothione System Assignments are illustrative and based on general knowledge of similar molecules. nih.govnih.gov

| Mode | Calculated Frequency (cm⁻¹) | Assignment (PED Contribution) |

| ν(N-H) | ~3200 | N-H stretch (~95%) |

| ν(C=C) | ~1580 | C=C stretch (~80%) + C-C stretch (~15%) |

| δ(N-H) | ~1500 | N-H in-plane bend (~70%) + C-C stretch (~20%) |

| ν(C=S) | ~1100 | C=S stretch (~60%) + C-C stretch (~25%) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. wikipedia.org For this compound, the π-conjugated system is expected to result in a relatively small HOMO-LUMO gap. The spatial distribution of these orbitals is also important. In enaminothiones, the HOMO is typically distributed over the entire π-system, with significant density on the nitrogen and sulfur atoms. The LUMO is also delocalized across the π-system, with large coefficients on the thiocarbonyl carbon and the adjacent carbon atoms.

Table 3: Frontier Molecular Orbital Properties for a Representative Enaminothione

| Property | Value (eV) |

| HOMO Energy | -5.95 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the sulfur atom of the thiocarbonyl group due to its high electronegativity and lone pairs of electrons. This makes the sulfur atom a primary site for interaction with electrophiles. The hydrogen atom of the N-H group would exhibit a region of high positive potential, making it a site for hydrogen bonding and interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classical Lewis structure concept. wikipedia.orgwisc.edu This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the adjacent C=C bond (n → π*). This interaction is characteristic of the enamine system and is responsible for the planarity and stability of the conjugated backbone. The analysis also provides information on the hybridization of atoms in Natural Hybrid Orbitals (NHOs). wikipedia.org The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies E(2) in an Enaminothione System Data is representative of interactions found in such conjugated systems. wisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π(C=C) | ~50-60 | π-conjugation |

| π (C=C) | π(C=S) | ~20-30 | π-conjugation |

| LP (S) | σ*(N-H) | ~5-10 | Intramolecular H-Bond |

Fukui functional analysis is a method based on DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific atomic site when the total number of electrons in the system changes. chemrxiv.org The condensed Fukui function is calculated for each atom to predict its reactivity towards nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A higher value of the Fukui function at a particular site indicates greater reactivity for that type of attack. mdpi.com

For this compound, Fukui analysis would likely identify:

The thiocarbonyl carbon (C=S) as a primary site for nucleophilic attack (high f+ value), due to its electrophilic character within the polarized C=S bond.

The sulfur and nitrogen atoms as likely sites for electrophilic attack (high f- values), owing to their lone pairs and high electron density.

The carbon atom alpha to the amino group as a potential site for both nucleophilic and radical attack .

This analysis provides a more quantitative prediction of reactivity than MEP maps alone and is invaluable for understanding reaction mechanisms. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

For NMR chemical shift predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com Comparing the calculated chemical shifts with experimental values can help confirm the proposed structure and assign specific resonances in the ¹H and ¹³C NMR spectra. researchgate.net Discrepancies between calculated and experimental shifts can sometimes indicate specific stereoelectronic effects or the need to reassign certain signals. mdpi.com

The prediction of UV-Vis absorption wavelengths is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. ohio-state.edu These calculations provide the maximum absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org Analysis of the molecular orbitals involved in these electronic transitions (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) allows for the characterization of the transitions, such as π → π* or n → π*. researchgate.netnih.gov Such theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule. researchgate.netmdpi.com

Below is an illustrative table showing how predicted spectroscopic data for a molecule like this compound would be presented and compared with experimental findings.

| Parameter | Predicted Value (DFT/TD-DFT) | Experimental Value |

| ¹H NMR Shift (H-2) | 7.15 ppm | 7.08 ppm |

| ¹H NMR Shift (H-4) | 2.55 ppm | 2.49 ppm |

| ¹³C NMR Shift (C-1) | 201.2 ppm | 199.8 ppm |

| ¹³C NMR Shift (C-2) | 110.5 ppm | 109.7 ppm |

| ¹³C NMR Shift (C-3) | 165.8 ppm | 164.5 ppm |

| UV-Vis λmax (π → π) | 315 nm | 320 nm |

| UV-Vis λmax (n → π) | 425 nm | 432 nm |

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the typical format for comparing theoretical predictions with experimental results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, from conformational changes to thermodynamic properties.

For a flexible molecule like this compound, which contains a six-membered ring, MD simulations are essential for exploring its conformational dynamics. The cyclohexene (B86901) ring can adopt several conformations, such as half-chair, boat, and twist-boat forms. MD simulations can map the potential energy landscape of the molecule, identifying the most stable low-energy conformers and the energy barriers that separate them. researchgate.net By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformations and understand their relative populations at a given temperature. This information is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions.

MD simulations are also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include studying its synthesis, tautomerization, or its role as a precursor in forming heterocyclic compounds. researchgate.net By simulating the reaction environment, MD can track the trajectories of reacting molecules as they approach each other, form a transition state, and evolve into products. Advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed, where the reacting core of the system is treated with high-level quantum mechanics and the surrounding environment (e.g., solvent) is treated with classical molecular mechanics. This approach provides detailed insight into transition state structures, reaction coordinates, and activation energies, which are fundamental to understanding chemical reactivity. umich.edu

Quantum Chemical Calculations of Excited States (e.g., Time-Dependent DFT)

The study of molecular excited states is fundamental to understanding photochemistry, photophysics, and spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net

TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic transition energies and properties of excited states. uci.edu It is particularly effective for predicting the low-lying excited states that are accessible through UV-Vis absorption. ohio-state.edu For this compound, TD-DFT calculations can predict the absorption spectrum by identifying the energies of vertical excitations from the ground electronic state (S₀) to singlet excited states (S₁, S₂, etc.). researchgate.net

These calculations not only yield the excitation energies (which correspond to absorption wavelengths) but also provide information on the nature of each transition by analyzing the changes in molecular orbital electron densities. researchgate.net This allows for the classification of transitions, such as the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital (n → π) or from a bonding π orbital to an anti-bonding π orbital (π → π*). Understanding the character of these excited states is crucial for predicting the molecule's photochemical behavior, such as its potential for fluorescence or its reactivity upon photoexcitation. researchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding pro-crystal. The resulting surface provides a unique picture of the molecular environment and its interactions.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov These red spots are indicative of strong interactions, such as hydrogen bonds.

The following table presents typical contributions of various intermolecular contacts to the Hirshfeld surface for an organic molecule containing nitrogen and sulfur, illustrating how these interactions are quantified.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.5% |

| S···H / H···S | 22.8% |

| C···H / H···C | 15.2% |

| N···H / H···N | 9.5% |

| C···C | 3.0% |

| Other | 4.0% |

Note: The data are representative values for a molecule with similar functional groups and are intended for illustrative purposes. Actual percentages would be specific to the crystal structure of this compound.

Reactivity and Reaction Mechanisms of 3 Aminocyclohex 2 Ene 1 Thione

Role of the Thiocarbonyl Group in Chemical Transformations

The thiocarbonyl (C=S) group is a defining feature of 3-aminocyclohex-2-ene-1-thione, imparting reactivity that is distinct from its carbonyl (C=O) analog, 3-aminocyclohex-2-en-1-one. The differences in reactivity stem from the intrinsic properties of the carbon-sulfur double bond.

The C=S bond is significantly weaker than a C=O bond, with a dissociation energy of approximately 115 kcal/mol compared to 162 kcal/mol for a carbonyl group. caltech.edu This lower bond strength means that reactions involving the cleavage or transformation of the thiocarbonyl group are often more facile. The sulfur atom is also larger and more polarizable than oxygen, which influences the electrophilicity of the thiocarbonyl carbon and the nucleophilicity of the sulfur atom.

In many chemical transformations, the presence of an unmodified thiocarbonyl group is essential for the desired reactivity. For instance, in studies of other heterocyclic systems, methylation of the sulfur atom to form a methyl thioether or replacement of the sulfur with oxygen resulted in a complete loss of biological activity, highlighting the critical role of the thione functionality. acs.org This suggests that the thiocarbonyl group in this compound is not just a passive structural element but an active participant in its chemical transformations.

The thiocarbonyl group can act as a dienophile in Diels-Alder reactions and can be involved in various cycloaddition reactions. Its ability to be converted to other functional groups, such as through the Eschenmoser sulfide (B99878) contraction, further broadens the synthetic utility of this compound. caltech.edu

Table 1: Comparison of Carbonyl and Thiocarbonyl Properties

| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) |

| Bond Dissociation Energy | ~162 kcal/mol | ~115 kcal/mol |

| Covalent Radius of Heteroatom | 70.2 pm (Oxygen) | 104.9 pm (Sulfur) |

| π-Bond Overlap | Efficient (C2p-O2p) | Less Efficient (C2p-S3p) |

| IR Stretching Frequency | ~1700 cm⁻¹ (Strong) | ~1100-1300 cm⁻¹ (Medium) |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

This compound is a valuable building block for the synthesis of fused heterocyclic systems due to the strategic placement of its reactive sites. The enamine and thiocarbonyl functionalities can participate in a variety of cyclization and annulation reactions, leading to the formation of bicyclic and polycyclic structures.

One common strategy involves the reaction of the enamine moiety with bifunctional electrophiles. For example, derivatives of 3-aminocyclohex-2-en-1-ones have been shown to react with arylidenemalononitriles to yield quinoline (B57606) derivatives. researchgate.net Similarly, reactions with other α,β-unsaturated systems can lead to the formation of fused pyridines and other heterocyclic systems.

The versatility of this scaffold is further demonstrated in tandem reactions. For instance, a metal-free cascade reaction has been developed to construct 1,2,3-triazole-fused 1,4-diazepinone skeletons, where a [3+2] cycloaddition is followed by a C-N bond formation. acs.org While this example uses a 3-aminocyclohex-2-en-1-one derivative, the underlying principles of reactivity can be extended to the thione analog.

The general approach for these syntheses often involves an initial addition to the enamine system followed by an intramolecular cyclization. The specific nature of the fused ring system that is formed depends on the reagent used and the reaction conditions.

Table 2: Examples of Fused Heterocycles from Related Cyclic Enaminones

| Starting Material | Reagent | Fused Heterocycle | Reference |

| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) | Hydrazine (B178648) Hydrate (B1144303) | Pyrazolo[3,4-b]quinoline derivative | researchgate.net |

| 3-Aminocyclohex-2-en-1-one derivative | Sodium Azide, etc. | 1,2,3-Triazole-fused 1,4-diazepinone | acs.org |

| 6-Amino-2-thiouracil (cyclic enamine) | Aldehyde | Polyfused heterocycle | researchgate.net |

Nucleophilic and Electrophilic Addition Pathways

The electronic structure of this compound allows for both nucleophilic and electrophilic addition reactions. The conjugated system, which includes the lone pair of the nitrogen atom, the C=C double bond, and the C=S double bond, gives rise to multiple reactive sites.

Electrophilic Addition: The π-electrons of the C=C double bond make it susceptible to attack by electrophiles. libretexts.org This initial attack would lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. The regioselectivity of the electrophilic attack is influenced by the electron-donating amino group, which directs electrophiles to the C2 position. The resulting intermediate can then undergo further reactions, such as cyclization or elimination.

Nucleophilic Addition: There are two primary sites for nucleophilic attack: the C3 carbon of the enamine system and the thiocarbonyl carbon.

Attack at C3 (Michael Addition): The C3 carbon is part of an α,β-unsaturated system, making it susceptible to conjugate or Michael addition by soft nucleophiles.

Attack at the Thiocarbonyl Carbon: The thiocarbonyl carbon is electrophilic and can be attacked by hard nucleophiles. libretexts.org This is analogous to the addition of nucleophiles to a carbonyl group. The greater polarizability of the C=S bond compared to the C=O bond can influence the reactivity of this site.

The outcome of the reaction often depends on the nature of the nucleophile (hard vs. soft) and the reaction conditions. Theoretical methods, such as the analysis of the molecular electrostatic potential (MEP), can be used to predict the most likely sites for nucleophilic and electrophilic attack. als-journal.com Regions of negative potential are indicative of sites for electrophilic attack, while regions of positive potential suggest sites for nucleophilic attack.

Mechanistic Investigations of Derivatization Reactions

The functional groups of this compound allow for a wide range of derivatization reactions. Mechanistic studies of these reactions provide insight into the compound's reactivity and allow for the targeted synthesis of new molecules.

One common derivatization involves the reaction of the amino group. For example, treatment with isothiocyanates can lead to the formation of thiourea (B124793) derivatives. The reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with phenylisothiocyanate yields a thiourea adduct, which can then be cyclized with hydrazine hydrate to form a fused pyrazolo[3,4-b]quinoline system. researchgate.net A similar reactivity would be expected for this compound.

The thiocarbonyl group can also be a site for derivatization. For instance, it can be S-alkylated or transformed into other functional groups. The reaction of related enaminones with carbon disulfide in the presence of a base, followed by methylation, leads to the formation of dithiocarboxylate derivatives. nih.gov

The enamine system can also be modified. For example, treatment of 3-aminocyclohex-2-en-1-ones with a halogenating agent can introduce a halogen at the C2 position. acs.org This halogenated intermediate can then undergo further reactions, such as elimination to form a phenol (B47542) derivative.

Influence of Intramolecular Hydrogen Bonding on Reactivity and Conformation

The presence of an amino group and a thiocarbonyl group in a 1,3-relationship allows for the formation of an intramolecular hydrogen bond (IHB) between the N-H proton and the sulfur atom of the thiocarbonyl group. This IHB can have a significant impact on the molecule's conformation and reactivity.

The formation of an IHB can stabilize a specific planar conformation of the molecule, which can, in turn, influence its reactivity in several ways:

Conformational Rigidity: The IHB can lock the molecule into a more rigid conformation. This can be advantageous in reactions where a specific orientation of functional groups is required for cyclization or other intramolecular processes.

Enhanced Stability: The formation of an IHB can increase the thermodynamic stability of the molecule. Studies on other systems have shown that IHBs can lead to a more stable molecular structure. nih.gov

Modified Physicochemical Properties: Intramolecular hydrogen bonding can influence properties such as solubility. In some cases, it has been shown to suppress the dissolution of organic molecules. nih.gov

The strength of the IHB depends on the geometry of the six-membered ring formed by the hydrogen bond and the nature of the substituents on the molecule. caltech.edu The presence and strength of this IHB can be investigated using various spectroscopic techniques, such as NMR and IR, as well as computational methods. mdpi.com

Tautomeric Equilibria in 3 Aminocyclohex 2 Ene 1 Thione Systems

Thione-Thiol Tautomerism and its Spectroscopic Signature

The thione-thiol tautomerism in 3-aminocyclohex-2-ene-1-thione involves the migration of a proton from the nitrogen atom to the sulfur atom, accompanied by a shift in the double bonds. This results in two main tautomeric forms: the this compound (thione form) and the 3-imino-cyclohex-1-ene-1-thiol (enethiol form).

The spectroscopic signatures of these tautomers are distinct. In Infrared (IR) spectroscopy, the thione form is characterized by a C=S stretching vibration. In contrast, the enethiol form would exhibit a sharp S-H stretching band, typically in the region of 2550-2600 cm⁻¹, and a C=N stretching vibration.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between these tautomers. In ¹H NMR, the enethiol form would show a characteristic signal for the S-H proton. The chemical shifts of the vinyl and amine protons would also differ significantly between the two forms due to changes in the electronic environment. In ¹³C NMR, the presence of a C=S carbon signal at a downfield chemical shift is indicative of the thione form, while the C-S carbon in the enethiol form would appear at a higher field.

UV-Visible spectroscopy can also be employed to study this equilibrium. The thione form typically exhibits a characteristic absorption band corresponding to the n→π* transition of the C=S group. A study on a related compound, 6-isopropyl-3-methyl-cyclohex-2-enethione, showed a UV-Vis absorption band at 375 nm, which was attributed to the n→π* transition of the thiocarbonyl group. srce.hr The disappearance of this band over time, with a concurrent increase in the band for the enethiol form, confirms the tautomeric shift. srce.hr

Experimental and Computational Elucidation of Tautomeric Preferences

Experimental studies on similar systems, such as simple thioamides, have shown that the thione form is generally more stable. scispace.com For instance, in thioacetamide, the thione form is the dominant species. scispace.com The equilibrium is, however, sensitive to the molecular structure. In a study on the thionation of piperitone (B146419) to form 6-isopropyl-3-methyl-cyclohex-2-enethione, the thione form was initially observed, which then converted to the more stable enethiol form. srce.hr This suggests that in some substituted cyclohexenethione systems, the enethiol tautomer may be favored.

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate tautomeric preferences. These studies typically involve calculating the relative energies of the different tautomers to determine the most stable form. For many thione-containing heterocyclic compounds, DFT calculations have consistently shown that the thione tautomer is energetically favored over the thiol form in the gas phase. mdpi.com While specific DFT studies for this compound are not readily found in the literature, it is a common approach to elucidate the tautomeric equilibria in such systems. mdpi.com

Solvent and Substituent Effects on Tautomeric Ratios

The position of the thione-thiol equilibrium is significantly influenced by the solvent. Polar solvents can interact differently with the thione and enethiol tautomers, thereby shifting the equilibrium. Protic solvents, in particular, can form hydrogen bonds with both the C=S group of the thione and the S-H and N-H groups of the enethiol, further influencing their relative stabilities. In the case of 6-isopropyl-3-methyl-cyclohex-2-enethione, the tautomeric shift to the enethiol form was observed in solution, highlighting the role of the solvent in this process. srce.hr Theoretical studies on other heterocyclic systems have also demonstrated a strong solvent effect on tautomeric equilibria, where the inclusion of solvent effects in calculations is crucial for accurate predictions. rsc.org

Substituents on the cyclohexene (B86901) ring or the amino group can also have a profound effect on the tautomeric ratio. Electron-donating or electron-withdrawing groups can alter the relative acidities of the N-H and S-H protons and the basicities of the nitrogen and sulfur atoms, thereby shifting the equilibrium. For example, in β-ketoamides, which are oxygen analogues of the system , substituent effects on the tautomeric equilibria have been extensively studied using NMR spectroscopy. core.ac.uk Similar effects would be expected for this compound and its derivatives.

Coordination Chemistry of 3 Aminocyclohex 2 Ene 1 Thione As a Ligand

Ligand Design Principles and Donor Atom Characteristics (Sulfur and Nitrogen)

3-Aminocyclohex-2-ene-1-thione is a member of the β-enaminethione class of compounds, which are analogs of β-enaminones where the carbonyl oxygen is replaced by a sulfur atom. As a ligand, it is designed to act as a bidentate chelating agent, capable of binding to a single metal ion through two of its donor atoms. mathabhangacollege.ac.in The key donor atoms in its structure are the amino nitrogen (N) and the thione sulfur (S).

The coordination chemistry of such N,S-chelating ligands is diverse and well-studied. researchgate.net The nitrogen atom of the amino group acts as a Lewis base, donating a pair of electrons to the metal center. libretexts.org The sulfur atom of the thione group is a soft donor and has a high affinity for late or soft transition metals. libretexts.org This combination of a borderline (nitrogen) and a soft (sulfur) donor atom allows this compound to form stable complexes with a wide range of transition metal ions.

Synthesis and Characterization of Metal Complexes

Formation of Coordination Compounds with Transition Metal Ions

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. jmchemsci.com Common transition metal ions used include those from the first row (e.g., Co(II), Ni(II), Cu(II), Zn(II)) and others like Pd(II) and Pt(II). nih.govresearchgate.net

A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol. A solution of the metal salt (e.g., chloride, acetate, or nitrate) in the same or a different miscible solvent is then added to the ligand solution. mdpi.com The reaction mixture is often stirred and may be heated under reflux to ensure completion. jmchemsci.com The resulting metal complex, which is often a colored solid, may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. jmchemsci.com The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), with a general formula of [M(L)₂]. nih.govnih.gov

Spectroscopic and Analytical Characterization of Metal-Ligand Complexes

Once synthesized, the metal complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their composition and structure.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool to determine how the ligand binds to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the N-H and C=S bonds are observed. The N-H stretching frequency in the complex typically shifts to a lower wavenumber compared to the free ligand, indicating the coordination of the nitrogen atom to the metal. jocpr.com Similarly, the C=S stretching vibration also shifts, which confirms the involvement of the sulfur atom in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. researchgate.net

UV-Visible Spectroscopy : Electronic spectroscopy provides information about the geometry of the metal complex. The spectra of the complexes typically show bands arising from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. uobaghdad.edu.iq The position and intensity of these bands can help in assigning the coordination geometry, such as octahedral, tetrahedral, or square planar.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., Zn(II), Cd(II)). In the ¹H NMR spectrum of a complex, the resonance of the N-H proton often shifts or broadens upon coordination, providing evidence of the nitrogen atom's involvement.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in confirming the proposed stoichiometry. nih.gov

Molar Conductivity Measurements : These measurements are used to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent, providing insight into its ionic nature. researchgate.net

Magnetic Susceptibility Measurements : This method helps in determining the magnetic moment of the complex, which is useful for understanding the oxidation state and the geometry of the central metal ion.

| Technique | Observation on Complexation | Information Obtained |

| IR Spectroscopy | Shift in ν(N-H) and ν(C=S) bands. Appearance of new ν(M-N) and ν(M-S) bands. | Confirms coordination through N and S atoms. |

| UV-Visible Spectroscopy | Appearance of d-d transition and charge transfer bands. | Information on coordination geometry and electronic structure. |

| NMR Spectroscopy | Shift or broadening of N-H proton signal. | Confirms involvement of the amino group in coordination for diamagnetic complexes. |

| Elemental Analysis | Agrees with calculated percentages for the proposed formula. | Confirms the stoichiometry of the complex. |

Structural Elucidation of Metal-Ligand Geometries (e.g., Coordination Number, Stereochemistry)

For divalent transition metal ions like Co(II), Ni(II), and Cu(II), with a 1:2 metal-to-ligand ratio, common geometries are observed:

Octahedral Geometry : This is common for six-coordinate complexes, which might be formed if solvent molecules or other co-ligands are also coordinated to the metal center. libretexts.org

Square Planar Geometry : This geometry is often adopted by Ni(II) (d⁸) and Cu(II) (d⁹) complexes. researchgate.net

Tetrahedral Geometry : This is a common geometry for four-coordinate complexes, particularly for metal ions like Zn(II) (d¹⁰) and sometimes Co(II) (d⁷). acs.org

Chelation Effects and Thermodynamic Stability of Metal-Thione Complexes

The formation of a stable ring structure upon the coordination of a polydentate ligand, such as this compound, to a metal ion is known as the chelate effect. libretexts.org This effect leads to a significant increase in the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands. nih.govlibretexts.org The chelate effect is primarily an entropy-driven phenomenon. When a bidentate ligand replaces two monodentate ligands, the total number of independent particles in the solution increases, leading to a positive change in entropy (ΔS), which in turn makes the Gibbs free energy change (ΔG) for the complex formation more negative. libretexts.org

The stability of metal-thione complexes can be quantified by their stability constants (K). A larger stability constant indicates a more stable complex. scispace.comresearchgate.net The stability of complexes with this compound is influenced by:

The nature of the metal ion : The stability often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). gcnayanangal.com

The chelate ring size : The formation of a six-membered chelate ring by this compound is generally stable. nih.gov

The nature of the donor atoms : The combination of a nitrogen and a soft sulfur donor makes this ligand particularly effective at coordinating with a variety of transition metals.

The high thermodynamic stability of these chelate complexes makes them of interest for various applications in areas such as catalysis and materials science. researchgate.net

Applications in Advanced Organic Synthesis

Precursors for Novel Fused Heterocyclic Ring Systems (e.g., Pyrazoloquinolines, Naphthyridines, Indazoles)

3-Aminocyclohex-2-ene-1-thione and its oxygen analog, 3-aminocyclohex-2-en-1-one, are pivotal starting materials for the synthesis of a range of fused heterocyclic compounds. The enaminone or enaminothione moiety provides a reactive framework for cyclization and condensation reactions, leading to the formation of diverse and complex ring systems.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities, can be achieved using precursors derived from 3-aminocyclohex-2-en-1-one. The reaction of the corresponding 2-oxo-quinoline-3-carbonitrile with hydrazine (B178648) derivatives is a common strategy to construct the pyrazole (B372694) ring fused to the quinoline (B57606) core. While direct synthesis from this compound is less commonly documented, its enaminone counterpart serves as a direct precursor to the necessary quinoline intermediates.

Naphthyridines: Naphthyridines, another important class of nitrogen-containing heterocycles, can be synthesized from various precursors, and the this compound scaffold offers a potential entry point. For instance, 1,6-naphthyridine-2(1H)-thione derivatives can be prepared through the reaction of piperidinone precursors with cyanothioacetamide aun.edu.eg. This highlights the utility of the thione functionality in the construction of such bicyclic systems. The synthesis of various naphthyridine isomers can be achieved through different cyclization strategies, often involving multicomponent reactions where the enamine-like reactivity of the scaffold is exploited researchgate.netnih.govmdpi.comnih.gov.

Indazoles: Indazoles are a significant class of heterocyclic compounds in medicinal chemistry. While numerous methods exist for their synthesis, the use of cyclic β-enaminones or their thione analogs as precursors is a viable strategy, often involving cyclocondensation reactions with hydrazine derivatives organic-chemistry.orgnih.govnih.gov. The specific substitution pattern on the cyclohexene (B86901) ring of this compound can be utilized to generate a diverse library of indazole derivatives.

Building Blocks for Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple fused heterocycles to its role as a fundamental building block in the assembly of more complex molecular architectures. Its bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it an attractive starting point for the synthesis of natural product analogs and other intricate organic molecules.

Multicomponent reactions (MCRs) are a powerful tool in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single step. The reactive nature of this compound makes it an ideal candidate for MCRs, enabling the rapid generation of molecular diversity mdpi.com. For example, its reaction with aldehydes and active methylene (B1212753) compounds can lead to the formation of highly substituted carbocyclic and heterocyclic frameworks.

Scaffold Derivatization in Structure-Activity Relationship (SAR) Studies for Chemical Probes

The 3-aminocyclohex-2-en-1-one scaffold, a close analog of this compound, has been extensively utilized in structure-activity relationship (SAR) studies to develop potent and selective chemical probes and drug candidates nih.govumich.edu. The ease of modification at various positions of the cyclohexene ring and the amino group allows for a systematic investigation of how structural changes affect biological activity.

Systematic modifications of the 3-aminocyclohex-2-en-1-one scaffold have provided valuable insights into the molecular recognition patterns of various biological targets. SAR studies on a series of these derivatives have demonstrated that even minor changes in the substitution pattern can have a profound impact on their biological activity.

For instance, in the development of chemokine receptor 2 (CXCR2) antagonists, the following observations were made:

Cyclohexanone Core: Alterations to the core ring system, such as creating bicyclic analogs, often lead to a loss of activity.

Phenylthioamide Moiety: Replacement of the sulfur atom in the thioamide with an oxygen atom (carboxamide) can maintain or in some cases improve potency, while also enhancing chemical stability umich.edu.

Benzyl Amino Functionality: Substitutions on the benzyl ring can significantly influence potency. For example, the introduction of electron-withdrawing groups at specific positions can enhance binding affinity.

These studies underscore the importance of the electronic and steric properties of the substituents in dictating the molecule's interaction with its biological target.

| Compound Modification | Effect on Activity | Reference |

| Bicyclic core fusion | Loss of activity | umich.edu |

| Thioamide to Carboxamide | Maintained or improved potency | umich.edu |

| Benzyl ring substitution | Potency modulation | umich.edu |

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular scaffolds with similar biological activity to a known active compound but with improved properties such as potency, selectivity, or pharmacokinetic profile nih.gov. The 3-aminocyclohex-2-en-1-thione scaffold and its derivatives are amenable to such strategies.

In lead optimization, scaffold hopping can be employed to move away from a chemical series with undesirable properties while retaining the key pharmacophoric features. For example, starting from a lead compound containing the 3-aminocyclohex-2-en-1-one core, medicinal chemists can explore alternative heterocyclic systems that mimic the spatial arrangement of the key functional groups. This can lead to the discovery of entirely new classes of compounds with improved drug-like properties mdpi.com. The iterative process of designing, synthesizing, and testing these new scaffolds is a cornerstone of modern drug discovery.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methodologies is a paramount goal in contemporary chemical research. Future efforts in synthesizing 3-Aminocyclohex-2-ene-1-thione and its derivatives will likely move away from conventional methods that rely on harsh reagents and organic solvents, towards greener alternatives. Research into the synthesis of related thiones has highlighted several promising avenues. tandfonline.comtandfonline.comrsc.org

Key areas of exploration include:

Renewable Catalysts: The use of naturally occurring, biodegradable catalysts is gaining significant traction. tandfonline.com For instance, L-arabinose, a simple sugar, has been effectively used to catalyze the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones under solvent-free conditions, achieving high yields. tandfonline.comtandfonline.com Similarly, catalysts derived from agro-waste, such as water extract of orange fruit shell ash (WEOFSA), have been successfully employed in the microwave-assisted synthesis of cyclic thiones. acgpubs.org Adapting these renewable catalyst systems for the synthesis of this compound could offer a cost-effective and eco-friendly production route.

Green Solvents: Shifting from toxic organic solvents to environmentally benign alternatives like water or bio-derived solvents is a critical aspect of sustainable chemistry. rsc.orgnih.gov Efficient one-step syntheses of various benzothiazole-2-thiols and related compounds have been demonstrated in water. rsc.org Eucalyptol, a biomass-derived solvent, has also proven effective for the synthesis of quinazolinethione analogues. nih.gov Investigating the synthesis of this compound in such green solvents could drastically reduce the environmental footprint of its production.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom and step economy. clockss.org The Biginelli reaction is a classic example applicable to thione synthesis. tandfonline.com Designing novel MCRs that directly assemble the this compound scaffold from simple, readily available precursors represents a significant and valuable research direction.

Table 1: Comparison of Sustainable Synthetic Strategies for Thione Synthesis

| Strategy | Catalyst/Solvent System | Key Advantages | Relevant Compound Classes Synthesized |

|---|---|---|---|

| Renewable Catalysis | L-arabinose (Solvent-free) | Environmentally friendly, mild conditions, high yields, catalyst is renewable and biodegradable. tandfonline.com | 3,4-Dihydropyrimidin-2(1H)-thiones. tandfonline.com |

| Agro-Waste Catalysis | Water Extract of Orange Fruit Shell Ash (Microwave) | Inexpensive, utilizes waste products, green methodology. acgpubs.org | 5-aryl-1,2,4-triazolidine-3-thiones. acgpubs.org |

| Green Solvents | Water | Environmentally benign, metal/ligand-free, excellent yields, short reaction times. rsc.org | Benzothiazole-2-thiols, Benzimidazoline-2-thiones. rsc.org |

| Biomass-Derived Solvents | Eucalyptol | Sustainable solvent source, simple product isolation (filtration), avoids column chromatography. nih.gov | 4-(arylamino)quinazoline-2-(1H)-thiones. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds. springerprofessional.dechim.it The integration of flow chemistry and automation is a key future direction for the synthesis of this compound, enabling safer, more efficient, and scalable production. researchgate.net

The benefits of applying flow chemistry to heterocyclic synthesis are well-documented:

Enhanced Safety and Control: Miniaturized reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe use of hazardous reagents or extreme conditions. chim.it

Improved Efficiency and Yield: The rapid mixing and efficient heat exchange in flow reactors can lead to faster reactions, cleaner reaction profiles, and higher yields compared to batch methods. springerprofessional.de

Scalability: Scaling up production in a flow system (scale-out) is often more straightforward and reliable than in batch production, which is crucial for industrial applications. chim.itresearchgate.net

Automation and Library Synthesis: Flow systems can be fully automated, enabling multi-step syntheses without the need for isolating intermediates. cam.ac.uk This is particularly advantageous for creating libraries of this compound derivatives for screening in drug discovery or materials science. clockss.orgcam.ac.uk

Table 2: Flow Chemistry vs. Batch Processing for Heterocyclic Thione Synthesis

| Feature | Flow Chemistry | Traditional Batch Processing |

|---|---|---|

| Heat & Mass Transfer | Superior, rapid | Inefficient, can lead to hotspots |

| Safety | High, contained system, small reagent volumes | Lower, risk of thermal runaway, handling large volumes |

| Reaction Time | Often drastically reduced | Can be lengthy |

| Yield & Purity | Generally higher and cleaner | Variable, often requires more purification |

| Scalability | Straightforward (scale-out) | Challenging, requires re-optimization |

| Automation | Easily integrated for multi-step synthesis | Complex to automate |

The application of modular flow reactors could allow for bifurcated reaction pathways, selectively producing different heterocyclic structures from a common intermediate, further highlighting the versatility of this technology. cam.ac.uk

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry provides powerful tools for understanding molecular behavior and predicting material properties, thereby accelerating research and development. mdpi.com For this compound, advanced computational modeling will be indispensable for predicting its reactivity and guiding the rational design of new materials.

Key computational approaches and their applications include:

Density Functional Theory (DFT): DFT is a robust method for investigating the electronic structure and geometry of molecules. mdpi.comfigshare.com It can be used to:

Determine the energies of frontier molecular orbitals (HOMO-LUMO), which provides insight into the molecule's reactivity and electronic properties. rsc.org

Predict the most stable tautomeric forms of the thione, which is crucial as different tautomers can exhibit different reactivity and coordination properties. cdnsciencepub.com

Model reaction mechanisms and calculate energy barriers for potential synthetic pathways, helping to optimize reaction conditions. acs.org

Molecular Docking: This technique is central to computer-aided drug design (CADD) and involves simulating the interaction between a small molecule (ligand) and a protein's binding site. mdpi.comals-journal.com By docking derivatives of this compound into the active sites of biological targets, researchers can predict binding affinities and guide the synthesis of more potent bioactive compounds. als-journal.comnih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. figshare.comresearchgate.net Applying these predictions early in the design phase for derivatives of this compound can help prioritize compounds with more favorable drug-like properties. researchgate.net

Table 3: Applications of Computational Modeling in this compound Research

| Computational Method | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Prediction & Material Design | Molecular geometry, HOMO-LUMO energy gap, vibrational frequencies, stability of tautomers, reaction energy barriers. mdpi.comrsc.orgcdnsciencepub.com |

| Molecular Docking | Drug Discovery | Ligand-protein binding affinity (binding energy), identification of key interactions (e.g., hydrogen bonds), virtual screening of compound libraries. als-journal.comnih.gov |

Design of Smart Materials Incorporating this compound Moieties

"Smart materials" are materials that respond to external stimuli, such as changes in pH, light, temperature, or the presence of specific chemical species. The unique combination of a nucleophilic enamine and a metal-coordinating thione group makes this compound an attractive building block for such advanced materials.

Future research is expected to focus on incorporating this moiety into larger systems to create:

Chemosensors: The thione group is a soft Lewis base known to coordinate with transition metal ions. vulcanchem.com This property can be harnessed to design colorimetric or fluorescent sensors where the binding of a specific metal ion to the thione group induces a detectable optical change. The enamine portion could also participate in reactions that lead to a sensory response.

Stimuli-Responsive Polymers: By functionalizing the amino group or other positions on the ring, the this compound unit can be polymerized or grafted onto polymer backbones. The resulting materials could exhibit changes in solubility, conformation, or color in response to stimuli like pH changes (protonation of the amine) or the introduction of metal ions.

Novel Optical Materials: Heterocyclic thiones have been investigated as components of luminescent materials. rsc.org For example, a benzimidazol-2-thione derivative was reported to exhibit aggregation-induced emission, a highly desirable property for applications in organic light-emitting diodes (OLEDs). rsc.org Exploring the photophysical properties of this compound and its derivatives could lead to the development of new luminogens with unique optical characteristics.

Antimicrobial Surfaces: Various thione-containing heterocycles, such as 1,3,5-thiadiazine-2-thiones, have demonstrated significant antimicrobial activity. semanticscholar.orgpeerj.comresearchgate.net Covalently attaching this compound derivatives to surfaces could create materials that resist biofilm formation and inhibit the growth of pathogenic microorganisms.

Table 4: Potential Smart Material Applications for the this compound Scaffold

| Application Area | Key Structural Feature(s) | Principle of Operation |

|---|---|---|

| Chemosensors | Thione group (-C=S), Enamine system | Coordination of the thione with metal ions or reaction of the enamine moiety leads to a change in color or fluorescence. |

| Stimuli-Responsive Polymers | Reactive amine group (N-H), Thione group | Polymer properties (e.g., solubility) change upon protonation/deprotonation of the amine or coordination of the thione. |

| Optical Materials (Luminogens) | Conjugated π-system of the entire moiety | The molecule absorbs and emits light; properties can be tuned by structural modification to create materials for OLEDs or bio-imaging. |

| Antimicrobial Surfaces | Thione and amine functionalities | The inherent biological activity of the thione moiety is used to inhibit microbial growth when immobilized on a surface. semanticscholar.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.